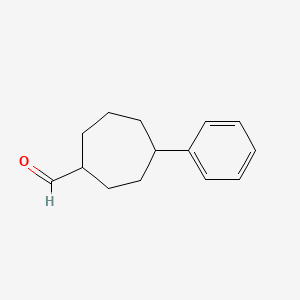

4-Phenylcycloheptane-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

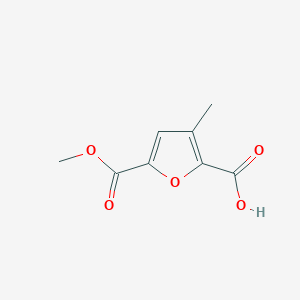

4-Phenylcycloheptane-1-carbaldehyde is a chemical compound with the IUPAC name this compound . It has a molecular weight of 202.3 . The compound is typically stored at -10 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H18O/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 . This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound has a molecular weight of 202.3 . It is typically stored at -10 degrees Celsius . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen

Synthetic Building Blocks and Biological Interest

Compounds like 4-Oxoazetidine-2-carbaldehydes have been recognized for their dual reactivity, serving as both protected α-amino aldehydes and masked β-amino acids. These bifunctional compounds are valuable in synthetic chemistry, particularly in diastereoselective processes, to prepare substances of biological interest such as α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products. This underscores the significance of certain carbaldehyde derivatives as versatile intermediates in synthesizing biologically active molecules and complex natural structures (Alcaide & Almendros, 2002).

Novel Heterocycles Synthesis

Research on 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a precursor for synthesizing novel heterocycles, illustrates the compound's utility in creating new chemical entities. These heterocycles are synthesized through facile reactions with various reagents, leading to products with potential pharmacological activities. Such endeavors highlight the role of carbaldehyde derivatives in medicinal chemistry and drug discovery processes (Baashen et al., 2017).

Prins Cyclization for Stereoselective Construction

The TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes demonstrates a method for the stereoselective construction of complex molecular frameworks, such as hexahydrooxonines. This process showcases the utility of carbaldehyde derivatives in facilitating cyclization reactions that are crucial for synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Kumar, Dey, & Banerjee, 2018).

Fluorescence Studies and Photophysical Properties

The study of specific solute-solvent interactions and the effect of electron donor-acceptor substituents on fluorescence, as explored with heterocyclic orthoaminoaldehydes, exemplifies the research interest in understanding and manipulating the photophysical properties of carbaldehyde derivatives. These studies are foundational in developing new fluorescent materials for applications in sensing, imaging, and electronic devices (Patil et al., 2010).

Safety and Hazards

The safety information for 4-Phenylcycloheptane-1-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-phenylcycloheptane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWXMGTZEJWPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)C2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765476.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2765477.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2765478.png)

![2-(2,4-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2765480.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765482.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)

![4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2765488.png)

![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)